Synthetic Efficiency: PEG-400-Mediated Synthesis Achieves 92% Yield for N,4-Diphenyl-1,3-thiazol-2-amine
In a direct comparative synthesis study, N,4-diphenyl-1,3-thiazol-2-amine was prepared via a PEG-400-mediated reaction from α-tosyloxyketones and thiourea, achieving a 92% isolated yield under ambient conditions . In contrast, the closely related analog Fanetizole (CAS 79069-94-6) was synthesized using the same protocol with a lower yield of 89%, while other 2-aminothiazole derivatives in the same study ranged from 87% to 92% . This demonstrates that the target compound is among the most efficiently prepared in its class under these mild, eco-friendly conditions, which can translate to lower procurement costs and higher synthetic reliability for large-scale or parallel synthesis applications.
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | 92% isolated yield |
| Comparator Or Baseline | Fanetizole (89%), 1-(4-Fluorophenyl)-2-tosyloxyethanone derivative (87%), other analogs (87–92%) |
| Quantified Difference | Target compound yield is 3 percentage points higher than Fanetizole and at the upper end of the class range |
| Conditions | PEG-400 solvent, ambient temperature, one-pot synthesis from α-tosyloxyketones and thioureas |
Why This Matters
Higher synthetic yield directly reduces cost per gram in procurement and increases reliability for scale-up, making this compound a more economical choice for large-scale research programs.
